molecular formula C15H30N3P B084781 Tripiperidinophosphine CAS No. 13954-38-6

Tripiperidinophosphine

Cat. No. B084781
CAS RN: 13954-38-6
M. Wt: 283.39 g/mol
InChI Key: GEQBPMNDDHGGPJ-UHFFFAOYSA-N
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Description

Tripiperidinophosphine is a chemical compound with the molecular formula C15H30N3P . It is primarily found in the leaves and bark of Mangifera indica .


Synthesis Analysis

The synthesis of Tripiperidinophosphine has been discussed in several studies . One method involves the reaction of metal chlorides with tripiperidinophosphine chalcogenides to produce new dimer species . Another study mentioned the synthesis of all rare-earth thiocyanate adducts containing the tripiperidinophosphine oxide ligand .


Molecular Structure Analysis

The molecular structure of Tripiperidinophosphine is characterized by its molecular formula C15H30N3P . Further structural analysis would require more specific data or advanced analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tripiperidinophosphine are not explicitly detailed in the available sources . Such properties are typically determined through various analytical techniques and can include factors like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

  • Electrochemical Detection of Metalloproteins : Tripiperidinophosphine oxide films formed on Hg surfaces increase the adsorptivity of Cd, Zn-metallothionein at the electrode/solution interface. This enhances the cathodic current due to the reduction of coordinated Cd(II) in Cd,Zn-metallothionein, aiding in its detection in biological samples (Fedurco & Šestáková, 1996).

  • Carcinogenic Properties Evaluation : Tripiperidinophosphine oxide has been evaluated for its carcinogenic properties in vitro. This compound gave a positive response in the cell transformation assay, indicating potential carcinogenicity (Ashby, Styles, & Paton, 1978).

  • Synthesis of Metal Complexes : The reaction of metal chlorides with tripiperidinophosphine chalcogenides produces new dimer species. These dimers, formed with metals like Hg, Cd, or Zn, were characterized and their structural properties analyzed, contributing to coordination chemistry (Ebnou et al., 2019).

  • Luminescence in Uranyl Complexes : Tripiperidinophosphine oxide has been used in the preparation of uranyl complexes, where it is bound via the phosphoryl oxygen atom. The luminescence properties of these compounds have been investigated, showing potential applications in material science (Aquino et al., 2000).

  • Coordination Chemistry : In a study of highly coordinated organotin hydrides, tripiperidinophosphine oxide was used as a Lewis base. This research contributed to the understanding of the structures and selective reducing abilities of these reagents (Kawakami, Shibata, & Baba, 1996).

Safety And Hazards

The safety data and potential hazards associated with Tripiperidinophosphine are not explicitly mentioned in the available sources . Safety data sheets (SDS) are typically used to communicate information about the hazards of chemical products and provide advice on safety precautions.

Future Directions

The future directions for research on Tripiperidinophosphine are not explicitly mentioned in the available sources . Future research could potentially explore its applications in various fields, its potential health effects, and its environmental impact.

properties

IUPAC Name

tri(piperidin-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N3P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQBPMNDDHGGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P(N2CCCCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161080
Record name Phosphine, tripiperidino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripiperidinophosphine

CAS RN

13954-38-6
Record name 1,1′,1′′-Phosphinidynetris[piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13954-38-6
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Record name Tripiperidinophosphine
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Record name Tripiperidinophosphine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99043
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Record name Phosphine, tripiperidino-
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Record name 13954-38-6
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Record name TRIPIPERIDINOPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
CH Winter, JW Proscia, AL Rheingold… - Inorganic …, 1994 - ACS Publications
Titanium nitride is an extremely hard, high-melting, chemically inert material and has applications in microelectronics, as solar control coatings for glass, as hard coatings for tools, and …
Number of citations: 76 pubs.acs.org
F Ebnou, M M'Haiham, K Ebeid, CL Carpenter-Warren… - Polyhedron, 2019 - Elsevier
Reaction of metal chlorides (MCl 2 ) with tripiperidinophosphine chalcogenides (Pip 3 PE) produces new dimer species (1–6) of the formula [MCl 2 (Pip 3 PE)] 2 (Pip = piperidinyl; E = S …
Number of citations: 8 www.sciencedirect.com
MFP da Silva, J Zukerman-Schpector, G Vicentini… - Inorganica chimica …, 2005 - Elsevier
… The syntheses and properties of tripiperidinophosphine oxide (tpppO) adducts with lanthanide picrates [5] and perchlorates [17] have been reported. In the first case, four tpppO …
Number of citations: 13 www.sciencedirect.com
SA Jardino Filho, PC Isolani, G Vicentini - Journal of alloys and compounds, 1997 - Elsevier
Compounds with the general formula Ln(pic) 3 ·2tpppo (Ln: La-Lu, Y; pic=picrate; tpppo=tripipendinophosphine oxide) were synthesized by reaction of the hydrated picrates with tpppo …
Number of citations: 16 www.sciencedirect.com
M Fedurco, I Šestáková, V Veselá - Langmuir, 1996 - ACS Publications
The adsorption of tripiperidinophosphine oxide (TPPO) on mercury electrodes from aqueous solutions is shown to lead to formation of compact films impermeable for the Fe(EDTA) …
Number of citations: 4 pubs.acs.org
J Ashby, JA Styles, D Paton - British Journal of Cancer, 1978 - nature.com
Experiments conducted in vitro are described which indicate that a family of specifically substituted phosphoramides may share the carcinogenic properties displayed by the structurally …
Number of citations: 31 www.nature.com
CC Chang, AF Halasa… - Journal of applied polymer …, 1993 - Wiley Online Library
… solution polymerization of isoprene with n‐butyllithium (n‐BuLi) initiator and tetramethylethylenediame (TMEDA) modifier or n‐butyllithium (n‐BuLi)initiator and …
Number of citations: 29 onlinelibrary.wiley.com
T Kawakami, I Shibata, A Baba - The Journal of Organic …, 1996 - ACS Publications
Three types of highly coordinated organotin hydrides, Bu 2 SnIH−Lewis base (Lewis bases; HMPA or tripiperidinophosphine oxide) (type A), Bu 2 SnFH−HMPA (type B), and Bu 3 SnH−…
Number of citations: 41 pubs.acs.org
M Masaki, K Fukui, J Kita - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… We have confirmed that tributylphosphine and tripiperidinophosphine are most reactive for the deoxygenation of nitrobenzene in piperidine giving 2-piperidino-3H-azepine. When …
Number of citations: 21 www.journal.csj.jp
GA Molander, JA McKie - The Journal of Organic Chemistry, 1993 - ACS Publications
… Although particular substrates cyclized most effectively in THE in the presence of tripiperidinophosphine oxide, carboxylic acid esters, the focus of this report, cyclize equally well …
Number of citations: 134 pubs.acs.org

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